Cevimeline

Übersicht

Beschreibung

Cevimeline, known by its trade name Evoxac, is a synthetic analog of the natural alkaloid muscarine. It is primarily used in the treatment of dry mouth (xerostomia) and Sjögren’s syndrome, a condition that affects moisture-producing glands . This compound acts as a cholinergic agonist, specifically targeting muscarinic acetylcholine receptors M1 and M3 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cevimeline involves the preparation of 2-methylspiro(1,3-oxathiolane-5,3’)quiniclidine. One method includes the preparation of the epoxide of 3-methylenequiniclidine, which is then reacted with hydrogen sulfide to produce 3-hydroxy-3-mercaptomethylquiniclidine. This intermediate is then condensed with acetaldehyde in the presence of a Lewis acid, such as boron trifluoride etherate, to yield this compound .

Industrial Production Methods: An industrially acceptable process for the preparation of this compound hydrochloride involves the use of a mixture of cis and trans isomers of 2-methylspiro(1,3-oxathiolane-5,3’)quiniclidine. The mixture is salified with a chiral acid and recrystallized to obtain the desired cis-isomer .

Analyse Chemischer Reaktionen

Metabolic Pathways

Cevimeline is predominantly metabolized by hepatic enzymes, with CYP2D6 and CYP3A4 playing central roles . Key metabolic transformations include:

After 24 hours, 84–86.7% of a 30 mg dose is excreted in urine, with only 0.5% in feces . Unchanged this compound accounts for 16% of urinary metabolites .

Stability and Degradation

This compound exhibits the following stability characteristics:

-

Thermal Stability :

-

Chemical Stability :

-

Aqueous Stability :

Enzymatic Interactions

In vitro studies show no inhibition of CYP1A2, 2C9, 2C19, or 2E1 by this compound .

Degradation Products

Under extreme conditions (e.g., combustion), this compound degrades into:

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Cevimeline is a quinuclidine derivative of acetylcholine, functioning as a direct-acting muscarinic agonist. It exhibits a higher affinity for the M3 receptor (40-fold greater than M2) and has been shown to stimulate salivary and lacrimal gland secretion effectively . The drug's pharmacokinetics include a maximum concentration of 59.9 ng/mL achieved within 1.8 hours after administration of a 30 mg dose .

Efficacy in Treating Xerostomia

Clinical Trials

A pivotal randomized controlled trial demonstrated that this compound significantly improves symptoms of xerostomia in patients with Sjögren's syndrome. In this study, participants receiving 30 mg of this compound three times daily reported substantial relief compared to those on placebo, with improvements measured through subjective symptom assessments and objective salivary flow measurements .

Table 1: Summary of Clinical Trial Results

| Dosage (mg) | Duration (weeks) | Improvement in Symptoms | Adverse Events |

|---|---|---|---|

| 30 mg | 6 | Significant | Mild nausea |

| 60 mg | 6 | Significant | Increased nausea |

Applications Beyond Xerostomia

Dry Eye Treatment

this compound has also been investigated for its efficacy in treating dry eye conditions, particularly those induced by radiation therapy. A study indicated that administration of this compound resulted in a statistically significant increase in tear volume, suggesting its potential utility in managing dry eye symptoms .

Potential Uses in Other Conditions

Research into the broader applications of this compound is ongoing. Its muscarinic activity may offer therapeutic benefits in conditions characterized by reduced glandular secretions or dysfunctions associated with cholinergic pathways. For instance, preliminary studies suggest possible applications in treating conditions like neurogenic bladder and certain types of glaucoma due to its ability to enhance secretory functions .

Case Studies

Case Study 1: Sjögren's Syndrome

A cohort of patients with primary Sjögren's syndrome treated with this compound reported marked improvements in both subjective symptoms and objective measures of salivary flow. The tolerability profile was favorable, with most adverse events being mild and manageable .

Case Study 2: Radiation-Induced Dry Mouth

In patients undergoing radiation therapy for head and neck cancers, this compound was administered to alleviate dry mouth symptoms. Results indicated a significant increase in saliva production and improved quality of life scores among participants .

Wirkmechanismus

Cevimeline acts as a cholinergic agonist by binding to muscarinic acetylcholine receptors M1 and M3. The M1 receptors are commonly found in secretory glands, and their activation results in increased secretion from these glands. The M3 receptors are located on smooth muscles and various glands, leading to smooth muscle contraction and increased glandular secretions . By activating these receptors, this compound stimulates the production of saliva and alleviates dry mouth symptoms .

Vergleich Mit ähnlichen Verbindungen

Cevimeline is often compared with other muscarinic agonists such as:

Pilocarpine: Another muscarinic agonist used to treat dry mouth. Unlike this compound, pilocarpine has a broader range of receptor targets and a shorter duration of action.

Bethanechol: A muscarinic parasympathomimetic with a longer-lasting effect compared to this compound.

Hydroxychloroquine: Although primarily an antimalarial and antirheumatic agent, it is sometimes used off-label for Sjögren’s syndrome.

This compound’s uniqueness lies in its specific agonistic effect on M1 and M3 receptors, making it particularly effective for treating dry mouth and Sjögren’s syndrome .

Biologische Aktivität

Cevimeline is a muscarinic agonist primarily utilized for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome. This compound exhibits significant biological activity through its interaction with muscarinic acetylcholine receptors, particularly M1 and M3 subtypes, leading to enhanced salivary and tear secretion. This article explores the pharmacological properties, mechanisms of action, clinical efficacy, and relevant case studies pertaining to this compound.

This compound selectively binds to muscarinic M1 and M3 receptors. The activation of these receptors results in:

- Increased Secretion : M1 receptors are predominantly located in exocrine glands, including salivary glands, where their activation leads to increased secretion of saliva. M3 receptors are found on smooth muscle and various glands, stimulating glandular secretion and smooth muscle contraction .

- Cholinergic Activity : As a cholinergic agonist, this compound mimics the action of acetylcholine, enhancing parasympathetic nervous system effects, which include increased glandular secretions .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapid absorption with peak plasma concentrations occurring approximately 1.5 to 2 hours post-administration. The maximum concentration () observed in healthy volunteers is around 59.9 ng/mL after a 30 mg dose .

- Volume of Distribution : Approximately 6 L/kg, indicating extensive tissue distribution .

- Protein Binding : Less than 20%, suggesting a low binding affinity to plasma proteins .

- Metabolism : Primarily metabolized in the liver by CYP2D6 and CYP3A4 isoenzymes, with major metabolites including cis and trans-sulfoxides and glucuronic acid conjugates .

- Elimination : About 84% of the administered dose is excreted in urine within 24 hours, with a half-life of approximately 5 ± 1 hours .

Clinical Efficacy

This compound has been extensively studied for its efficacy in treating xerostomia:

- Randomized Trials : Clinical trials have demonstrated that this compound significantly increases salivary flow compared to placebo. A study indicated that patients receiving 30 mg three times daily reported improved symptoms of dry mouth .

- Case Studies : In one case series involving three patients with xerostomia post-radiation therapy, all reported improvements in dry mouth symptoms after ten weeks of treatment with this compound. Two patients exhibited increased unstimulated salivary flow rates .

Adverse Effects

While generally well-tolerated, this compound can produce side effects due to its cholinergic activity:

- Common adverse effects include visual disturbances, gastrointestinal symptoms (nausea, vomiting), sweating, and respiratory distress. These effects are typically related to excessive stimulation of muscarinic receptors .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound's biological activity:

Eigenschaften

CAS-Nummer |

107233-08-9 |

|---|---|

Molekularformel |

C10H17NOS |

Molekulargewicht |

199.32 g/mol |

IUPAC-Name |

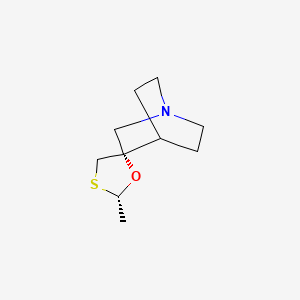

(2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] |

InChI |

InChI=1S/C10H17NOS/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-/m0/s1 |

InChI-Schlüssel |

WUTYZMFRCNBCHQ-WPRPVWTQSA-N |

SMILES |

CC1OC2(CN3CCC2CC3)CS1 |

Isomerische SMILES |

C[C@H]1O[C@@]2(CN3CCC2CC3)CS1 |

Kanonische SMILES |

CC1OC2(CN3CCC2CC3)CS1 |

Aussehen |

Solid powder |

melting_point |

201-203 °C (HCl salt) Molecular weight: 244.79; white to off-white crystalline powder; melting point range: 201-203 °C; freely soluble in alcohol and chloroform; very soluble in water; virtually insoluble in ether; pH 4.6-5.6 for a 1% aqueous solution /Cevimeline hydrochloride/ |

Key on ui other cas no. |

107233-08-9 |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Very soluble In water, 4.1X10+4 mg/L at 25 °C /Estimated/ |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-methyspiro(1,3-oxathiolane-5,3)quinuclidine AF 102B AF 102B, (cis-(+))-isomer AF 102B, (trans)-isomer AF-102B AF102B cevimeline cevimeline hydrochloride Evoxac FKS 508 FKS-508 SNI 2011 SNI-2011 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.